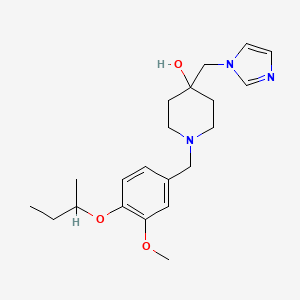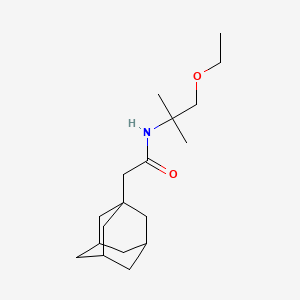![molecular formula C20H23FN4 B5906712 N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine](/img/structure/B5906712.png)
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrazole ring, a fluorophenyl group, and a methylpyridinyl moiety. Its unique chemical properties make it a subject of study in medicinal chemistry, pharmacology, and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine typically involves multiple steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom replaces a leaving group on the aromatic ring.
Methylation: The nitrogen atoms in the pyrazole and pyridine rings are methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Coupling Reactions: The final step involves coupling the pyrazole derivative with the methylpyridinyl moiety through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistent quality.
化学反应分析
Types of Reactions
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated derivatives.
科学研究应用
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine has a wide range of scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Pharmacology: Research focuses on its interaction with various biological targets, including receptors and enzymes, to understand its pharmacokinetic and pharmacodynamic properties.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic and optical properties.
Biology: Studies investigate its effects on cellular processes and its potential as a tool for probing biological pathways.
作用机制
The mechanism of action of N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, including anti-inflammatory, neuroprotective, and analgesic actions.
相似化合物的比较
Similar Compounds
- N-[[5-(4-chlorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine
- N-[[5-(4-bromophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine
- N-[[5-(4-methylphenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine
Uniqueness
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties and influences its interaction with biological targets. This fluorine substitution can enhance the compound’s metabolic stability and bioavailability compared to its analogs with different substituents.
属性
IUPAC Name |
N-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl]-N-methyl-1-(4-methylpyridin-2-yl)propan-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4/c1-14-8-9-22-19(10-14)11-15(2)25(3)13-17-12-23-24-20(17)16-4-6-18(21)7-5-16/h4-10,12,15H,11,13H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLFVGVZUBHBAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)CC(C)N(C)CC2=C(NN=C2)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-butyl-4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidine](/img/structure/B5906633.png)
amino]methyl}piperidin-1-yl)ethanol](/img/structure/B5906643.png)

![(4R)-4-hydroxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-L-prolinamide hydrochloride](/img/structure/B5906652.png)
![4-(3-methyl-1-propyl-1H-pyrazol-4-yl)-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]pyrimidin-2-amine](/img/structure/B5906657.png)
![2-{1-[1-(2,6-difluoro-3-methylbenzoyl)piperidin-4-yl]-1H-1,2,3-triazol-4-yl}propan-2-ol](/img/structure/B5906666.png)
![N-(4-{[{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}(methyl)amino]carbonyl}phenyl)-2-methyl-3-furamide](/img/structure/B5906680.png)

![2-(1-adamantyl)-N-{2-[(methylamino)sulfonyl]ethyl}acetamide](/img/structure/B5906706.png)
![N-allyl-1-(4-methoxyphenyl)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]cyclopropanecarboxamide](/img/structure/B5906718.png)
![4,4,4-trifluoro-3-{[(3-propyl-1H-pyrazol-5-yl)carbonyl]amino}butanoic acid](/img/structure/B5906722.png)
![N-[2-(2-methyl-1H-imidazol-1-yl)benzyl]-N'-(3-methyl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B5906730.png)
![2-{[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]amino}-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B5906735.png)
![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-(pyrrolidin-1-ylsulfonyl)ethanamine](/img/structure/B5906741.png)
